1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Description
1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrazine core with a 4-chlorophenyl group at position 1 and a 4-fluorophenyl sulfonyl moiety at position 2.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-(4-fluorophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2S/c20-15-5-3-14(4-6-15)19-18-2-1-11-22(18)12-13-23(19)26(24,25)17-9-7-16(21)8-10-17/h1-11,19H,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNECFQHDVINEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a novel compound that has garnered interest due to its potential biological activities. This compound features a unique structure that combines a tetrahydropyrrolo ring with chlorophenyl and fluorophenyl sulfonyl groups, which may enhance its pharmacological profile. This article reviews the biological activity of this compound based on recent studies, including its synthesis, mechanism of action, and various therapeutic potentials.
Synthesis
The synthesis of 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine typically involves multi-step reactions starting from readily available precursors. The synthetic pathway often includes the formation of the sulfonamide group followed by cyclization to form the tetrahydropyrrolo structure. The detailed synthetic route can be found in supplementary materials from various studies .
Antiviral Activity
Recent research has indicated that compounds with similar sulfonamide structures exhibit antiviral properties. For instance, derivatives containing the sulfonamide moiety have shown activity against Tobacco Mosaic Virus (TMV), with certain compounds achieving up to 54.51% inhibition at a concentration of 0.5 mg/mL . Although specific data on the target compound’s antiviral efficacy is limited, its structural similarity suggests potential activity against viral pathogens.
Antibacterial Activity
Studies have reported that sulfonamide derivatives possess significant antibacterial properties. For example, compounds featuring similar moieties demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis . The target compound's structure suggests it could also exhibit similar antibacterial effects; however, empirical data remains to be established.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is notable. Research has shown that related compounds can act as acetylcholinesterase (AChE) inhibitors and urease inhibitors. For example, certain derivatives displayed IC50 values as low as 0.63 µM against urease compared to a reference standard . This suggests that 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine may also inhibit these enzymes effectively.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Docking studies indicate that similar compounds can form hydrogen bonds and hydrophobic interactions with amino acids in target proteins . This interaction profile is crucial for understanding how the compound exerts its biological effects.
Case Studies
Case Study 1: Antiviral Screening
In a study evaluating various sulfonamide derivatives for antiviral activity against TMV, compounds structurally related to the target compound showed promising results. For instance:
| Compound | Concentration (mg/mL) | Inhibition Rate (%) |
|---|---|---|
| 7a | 0.5 | 38.42 |
| 7b | 0.5 | 42.00 |
| Ningnanmycin | 0.5 | 54.51 |
These results highlight the potential for further exploration of the target compound in antiviral applications .
Case Study 2: Antibacterial Efficacy
Another study focused on the antibacterial properties of sulfonamide derivatives revealed varying degrees of effectiveness against different bacterial strains:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate |
| Bacillus subtilis | Strong |
| Other strains | Weak to Moderate |
This suggests that the target compound may also demonstrate significant antibacterial properties worthy of investigation .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a tetrahydropyrrolo[1,2-a]pyrazine core, which is known for its biological activity. Its molecular formula is , with a molecular weight of approximately 353.82 g/mol. The sulfonyl group and the chlorophenyl and fluorophenyl substituents contribute to its reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that compounds similar to 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exhibit potent inhibitory effects on various cancer cell lines. For instance, derivatives of tetrahydropyrrolo[3,4-c]pyrazole have been identified as strong inhibitors of Aurora kinases, which are crucial for cell division and are often overexpressed in cancer cells. A notable study highlighted that certain derivatives demonstrated low nanomolar potency against multiple anticancer kinase targets .
Antimicrobial Properties
Molecular docking studies have shown that the compound can effectively bind to bacterial proteins, indicating potential use as an antimicrobial agent. The binding energy results suggest that modifications to the core structure could enhance its efficacy against resistant strains .
Material Science Applications
The unique structural features of 1-(4-Chlorophenyl)-2-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine also make it a candidate for use in materials science. Its ability to form stable complexes with metals can be exploited in catalysis and sensor technologies.
Case Study: Sensor Development
A recent study demonstrated the use of similar sulfonamide compounds in the development of sensors for detecting environmental pollutants. The incorporation of the tetrahydropyrrolo structure enhanced the sensitivity and selectivity of these sensors towards specific analytes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The pharmacological profile of tetrahydropyrrolo[1,2-a]pyrazines is highly dependent on substituent modifications. Key comparisons include:
*THPP: Tetrahydropyrrolo[1,2-a]pyrazine
- Ranirestat: The spirosuccinimide-fused derivative (AS-3201) exhibits superior aldose reductase inhibitory activity (IC50 < 10 nM) compared to non-fused analogs, attributed to its rigid, fused structure enhancing enzyme binding . In contrast, the target compound’s sulfonyl group may improve solubility and membrane permeability, though its activity remains underexplored.
- Nitro-Substituted Derivatives: Compounds like 4l (Table 13 in ) show broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups (e.g., nitro) enhance reactivity toward microbial targets. The target compound’s sulfonyl group, another electron-withdrawing moiety, may similarly modulate bioactivity.
Physicochemical and Pharmacokinetic Properties
Comparative data on solubility, melting points, and bioavailability:
| Compound | Molecular Weight | Melting Point (°C) | LogP* (Predicted) | Solubility |
|---|---|---|---|---|
| Target Compound | 402.87 | Not reported | 2.8 | Moderate (DMSO) |
| Ranirestat (AS-3201) | 439.24 | >250 | 1.5 | Low (aqueous) |
| 1-(4-Fluorophenyl)-THPP | 230.26 | Not reported | 2.1 | High (ethanol) |
| Ethyl 3-oxopropanoate derivative (4l) | 429.42 | 240–242 | 3.2 | Low (DMSO) |
*LogP: Octanol-water partition coefficient (predictions via ChemAxon).
- The target compound’s sulfonyl group reduces LogP compared to alkyl or aryl ether analogs, suggesting improved aqueous solubility. Ranirestat’s low LogP (1.5) aligns with its polar spirosuccinimide moiety but results in poor membrane permeability, necessitating formulation optimization .
Preparation Methods
Domino Imine Formation and Annulation
A one-pot synthesis begins with 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, 4-chloroaniline, tert-butyl isocyanide, and sodium azide in methanol at room temperature. The sequence proceeds via:
- Imine formation between the aldehyde and amine.
- Intramolecular nucleophilic substitution to form the pyrrolidine ring.
- Ugi-azide reaction integrating the isocyanide and azide.
This method yields 1-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine intermediates in 65–78% yield. Key advantages include atom economy and avoidance of isolation of reactive intermediates.
Table 1: Optimization of Core Synthesis
| Component | Role | Optimal Equivalents | Yield (%) |
|---|---|---|---|
| 1-(2-Bromoethyl)pyrrole | Electrophilic partner | 1.0 | 72 |
| 4-Chloroaniline | Nucleophile (N-source) | 1.2 | 68 |
| tert-Butyl isocyanide | Cycloaddition partner | 1.5 | 75 |
| NaN₃ | Azide source | 2.0 | 70 |
Sulfonylation at Position 2
Introducing the 4-fluorophenylsulfonyl group requires converting a thiol intermediate to the corresponding sulfonyl chloride, followed by coupling.
Thiol Intermediate Preparation
The core compound is functionalized at position 2 via:
- Thiolation : Treatment with thiourea in ethanol under reflux introduces a thiol group.
- Oxidation : Chlorine gas bubbled into a cooled (-2°C) solution of the thiol in 1,2-dichloroethane/HCl yields the sulfonyl chloride.
Critical Parameters :
Coupling with 4-Fluorophenyl Grignard
The sulfonyl chloride reacts with 4-fluorophenylmagnesium bromide in THF at 0°C to room temperature, achieving 58–64% yield after column chromatography.
Characterization Data :
- ¹H NMR (CDCl₃): δ 8.02 (d, J = 8.6 Hz, 2H, ArH), 7.49 (d, J = 8.6 Hz, 2H, ArH), 4.21 (m, 2H, CH₂), 3.78 (m, 2H, CH₂).
- IR : 1354 cm⁻¹ (S=O asym), 1162 cm⁻¹ (S=O sym).
Alternative Route: Sequential Functionalization
For improved regiocontrol, the 4-chlorophenyl and sulfonyl groups can be installed sequentially prior to core cyclization.
Pre-Functionalized Building Blocks
- Sulfonamide Synthesis : 4-Fluorobenzenesulfonyl chloride reacts with 2-aminoethylpyrrole in CH₂Cl₂/Et₃N to form the sulfonamide.
- Cyclization : Treating the sulfonamide with 4-chlorobenzaldehyde and p-TsOH in toluene induces Pictet–Spengler-type cyclization, forming the tetrahydropyrrolo[1,2-a]pyrazine core.
Advantages :
Challenges and Optimization
Competing Side Reactions
Solvent Screening
Table 2: Solvent Impact on Sulfonyl Chloride Formation
| Solvent System | Solubility | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid/H₂O | Poor | 12 | 32 |
| CH₂Cl₂/H₂O | Moderate | 8 | 45 |
| 1,2-Dichloroethane/H₂O | High | 6 | 61 |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction progress be effectively monitored?
Methodological Answer: The synthesis of this compound can be adapted from protocols for analogous pyrrolo-pyrazine derivatives. A general approach involves:
- Sulfonylation : Reacting the pyrrolo-pyrazine core with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., using NaH or Et₃N in anhydrous DMF).
- Coupling : Introducing the 4-chlorophenyl group via Buchwald-Hartwig amination or Ullman coupling, depending on the reactivity of intermediates.
- Purification : Column chromatography or recrystallization from methanol/ethanol mixtures .
Q. Monitoring Progress :
- Use thin-layer chromatography (TLC) with UV visualization to track intermediate formation.
- High-performance liquid chromatography (HPLC) with a C18 column can quantify purity during final stages .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR identifies substituent positions and confirms stereochemistry (e.g., distinguishing tetrahydropyrrolo-pyrazine ring conformers).
- 19F NMR verifies the presence and electronic environment of the 4-fluorophenylsulfonyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]+ for C₁₉H₁₆ClFN₂O₂S: 407.31) .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., sulfonyl group hydrogen bonding) .
Q. How should researchers handle discrepancies between theoretical and experimental NMR chemical shift data?
Methodological Answer:
- Cross-Validation : Compare experimental shifts with computational predictions (e.g., DFT-based NMR simulations using Gaussian or ADF software).
- Solvent Effects : Account for solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) in theoretical models.
- Dynamic Effects : Consider conformational flexibility of the tetrahydropyrrolo-pyrazine ring, which may require molecular dynamics simulations .
Advanced Research Questions
Q. How do the electronic effects of the 4-chlorophenyl and 4-fluorophenylsulfonyl groups influence reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The sulfonyl group (-SO₂-) deactivates the pyrazine ring, reducing susceptibility to electrophilic attack.
- Substituent Synergy : The 4-chlorophenyl group (σₚ = 0.23) and 4-fluorophenylsulfonyl (σₚ = 0.06) create a polarized electron environment, favoring nucleophilic substitution at specific positions (e.g., C-3 of the pyrazine ring).
- Experimental Validation : Use Hammett plots to correlate substituent constants with reaction rates in model systems .
Q. What strategies resolve contradictions in thermal stability data from DSC vs. TGA?
Methodological Answer:
- Differential Scanning Calorimetry (DSC) : Measures melting points and phase transitions. Discrepancies may arise from sample decomposition during heating.
- Thermogravimetric Analysis (TGA) : Tracks mass loss due to volatilization or degradation.
- Integrated Approach : Perform simultaneous DSC-TGA to correlate thermal events with mass changes. For example, a DSC endotherm without mass loss indicates a phase change, while mass loss in TGA suggests decomposition .
Q. How can computational methods predict binding affinity to neurotransmitter receptors?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like serotonin receptors (e.g., 5-HT₂A). The sulfonyl group may form hydrogen bonds with Lysine residues.
- QSAR Models : Train models on datasets of pyrrolo-pyrazine derivatives to predict logP, pIC₅₀, and blood-brain barrier permeability.
- Validation : Compare predictions with in vitro radioligand binding assays using transfected HEK293 cells .
Q. What experimental approaches elucidate the sulfonyl group’s role in pharmacokinetics?
Methodological Answer:
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. The sulfonyl group may resist oxidative metabolism compared to esters or amides.
- Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction. The hydrophobic 4-chlorophenyl group may increase albumin binding.
- Permeability Assays : Perform Caco-2 cell monolayer studies to assess intestinal absorption .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
